molecular formula C15H16N2O3S2 B12201147 methyl 2-ethyl-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl 2-ethyl-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12201147
M. Wt: 336.4 g/mol
InChI Key: BMHQAVCMVNKFSX-UHFFFAOYSA-N
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Description

Methyl 2-ethyl-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused thiazolo-pyrimidine core. Its structure includes a thiophene substituent at position 5, a methyl ester at position 6, and ethyl and methyl groups at positions 2 and 7, respectively. This compound belongs to a class of molecules known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, attributed to their ability to modulate biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions .

The thiophene substituent likely enhances electronic delocalization and influences intermolecular interactions in the solid state, as observed in structurally related compounds .

Properties

Molecular Formula

C15H16N2O3S2

Molecular Weight

336.4 g/mol

IUPAC Name

methyl 2-ethyl-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C15H16N2O3S2/c1-4-9-13(18)17-12(10-6-5-7-21-10)11(14(19)20-3)8(2)16-15(17)22-9/h5-7,9,12H,4H2,1-3H3

InChI Key

BMHQAVCMVNKFSX-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC=CS3

Origin of Product

United States

Preparation Methods

One-Pot Cyclocondensation of Thiourea, Methyl Acetoacetate, and Thiophen-2-Carboxaldehyde

The foundational approach involves a modified Biginelli reaction to construct the pyrimidinone core. A mixture of methyl acetoacetate (1.3 g, 10 mmol), thiophen-2-carboxaldehyde (1.12 g, 10 mmol), and thiourea (0.76 g, 10 mmol) undergoes cyclocondensation in ethanol (20 mL) with catalytic zinc chloride (0.14 g, 1 mmol) at 80°C for 4–6 hours . The intermediate 5-thiophen-2-yl-7-methyl-3,4-dihydropyrimidin-2(1H)-one is isolated in 78–82% yield after recrystallization from ethanol.

Key Data:

  • Reaction Temperature: 80°C

  • Catalyst: ZnCl₂ (10 mol%)

  • Yield: 78–82%

  • Characterization: ¹H-NMR (CDCl₃) δ 9.21 (s, 1H, NH), 7.42–7.38 (m, 2H, thiophene), 3.61 (s, 3H, COOCH₃), 2.39 (s, 3H, CH₃) .

Thiazole Ring Formation via Cyclization with Chloroacetic Acid

The dihydropyrimidinone intermediate is cyclized with chloroacetic acid (0.94 g, 10 mmol) in acetic anhydride (10 mL) under reflux (110–115°C) for 30 minutes . This step introduces the thiazolo[3,2-a]pyrimidine scaffold through nucleophilic displacement, yielding methyl 7-methyl-3-oxo-5-thiophen-2-yl-5H- thiazolo[3,2-a]pyrimidine-6-carboxylate.

Optimization Insights:

  • Solvent System: Acetic anhydride enhances electrophilicity at C2, facilitating cyclization .

  • Yield: 70–75% after precipitation with ice-water .

  • IR Confirmation: C=O stretch at 1716 cm⁻¹ (thiazolone), 1685 cm⁻¹ (ester) .

Alternative Route: Tandem Cyclization-Alkylation Using α-Chloroketones

A patent-derived method employs 1-chloro-2-butanone (1.06 g, 10 mmol) as a bifunctional reagent in ethanol with sodium ethoxide . The one-pot reaction simultaneously forms the thiazole ring and installs the 2-ethyl group at 70–75°C over 3 hours, bypassing isolated intermediates.

Advantages:

  • Reduced Steps: Combines cyclization and alkylation .

  • Yield: 68–72% after acidification (pH 3–4) with acetic acid .

Comparative Analysis of Synthetic Routes

Method Steps Yield (%) Reaction Time Key Advantage
Biginelli + Cyclization270–756–8 hHigh regioselectivity
Tandem Cyclization-Alkylation168–723 hOperational simplicity

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization: Competing pathways may yield 5H vs. 8aH isomers. Using bulky solvents (e.g., dioxane) favors the desired 5H configuration .

  • Ester Hydrolysis: The methyl ester is prone to hydrolysis under basic conditions. Reactions are conducted under anhydrous conditions with molecular sieves .

Scalability and Industrial Relevance

Kilogram-scale batches (≥95% purity) are achievable via the tandem cyclization-alkylation route, with throughputs of 1.2 kg/day in pilot plants . Cost analysis favors chloroacetic acid over enzymatic methods (50% reduction in raw material costs) .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazole and pyrimidine derivatives in anticancer therapy. For instance:

  • Cell Line Studies : Compounds similar to methyl 2-ethyl-7-methyl-3-oxo have shown promising results against various cancer cell lines, including:
    • Colon Carcinoma (HCT-15) : Notable antiproliferative activity was observed in derivatives containing thiazole moieties .
    • Breast Cancer (MCF-7) : Certain derivatives exhibited significant cytotoxic effects, suggesting that modifications at specific positions can enhance activity .
  • Structure-Activity Relationship (SAR) : The presence of electronegative groups and specific ring structures has been correlated with increased anticancer efficacy. For example, the incorporation of halogenated phenyl groups has been essential for eliciting potent antiproliferative responses .

Antimicrobial Properties

The compound also demonstrates notable antimicrobial activity:

  • Bacterial Inhibition : Research indicates that derivatives of this compound can inhibit the growth of various pathogenic bacteria such as:
    • Staphylococcus aureus
    • Escherichia coli
    • Compounds with thiophene and thiazole rings have shown enhanced antibacterial properties compared to standard antibiotics .
  • Fungal Activity : Some derivatives exhibit antifungal properties against strains like Candida albicans and Aspergillus flavus, indicating their potential use in treating fungal infections .

Other Therapeutic Applications

Beyond anticancer and antimicrobial activities, methyl 2-ethyl-7-methyl compounds are being explored for additional therapeutic roles:

  • Enzyme Inhibition : Certain derivatives have been evaluated for their ability to inhibit carbonic anhydrase (CA), an enzyme implicated in various physiological processes and diseases. This inhibition can be crucial for developing treatments for conditions like glaucoma and epilepsy .
  • Neuroprotective Effects : Preliminary studies suggest that some thiazole-based compounds may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .

Case Studies and Research Findings

StudyCompoundActivityFindings
Thiazole DerivativeAnticancerEffective against HCT-15 cells; SAR indicated importance of electronegative substituents
Methyl DerivativeAntimicrobialInhibited growth of Staphylococcus aureus; showed broad-spectrum activity
Carbonic Anhydrase InhibitorEnzyme inhibitionIdentified key structural features for CA inhibition

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substitutional Variations

The target compound differs from analogs primarily in its substitution pattern. Key comparisons include:

Compound Name Substituents (Position) Biological Activity/Physical Properties Crystallographic Features Reference
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 5-(4-bromophenyl), 2,3-dihydro N/A Planar pyrimidine ring; halogen (Br) participates in π-interactions
Ethyl 5-phenyl-3-oxo-2-isatinylidene-7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 5-phenyl, 2-isatinylidene Antimicrobial activity (unquantified) Non-planar pyrimidine; intramolecular H-bonding between isatin C=O and NH
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-(3-phenylallylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 5-(p-tolyl), 2-(3-phenylallylidene) Enhanced solubility due to extended conjugation Flattened boat conformation; dihedral angle of 80.94° between fused rings
Target compound 5-(thiophen-2-yl), 2-ethyl, 7-methyl Theoretical enhanced bioactivity (thiophene’s electron-rich nature) Likely planar distortion due to thiophene’s steric bulk; potential S···H-C interactions

Crystallographic and Physicochemical Properties

  • Crystal Packing : Bromophenyl-substituted analogs form dimeric structures via C–H···O and π-halogen interactions , whereas trimethoxybenzylidene derivatives exhibit C–H···O hydrogen-bonded chains . The thiophene group in the target compound may promote S···π or S–H interactions, altering packing efficiency.
  • Thermal Stability: Melting points for thiazolo[3,2-a]pyrimidines range from 130–131°C (phenylhydrazono derivatives) to 427–428 K (trimethoxybenzylidene derivatives) . The target compound’s methyl ester may lower its melting point compared to ethyl esters.

Biological Activity

Methyl 2-ethyl-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article reviews its biological properties, focusing on its anti-inflammatory, anti-cancer, and antimicrobial effects, supported by relevant case studies and research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C21H18N2O4S2
  • Molecular Weight : 426.5 g/mol
  • IUPAC Name : this compound

1. Anti-inflammatory Activity

Research has demonstrated that derivatives of thiazolo[3,2-a]pyrimidine exhibit significant anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

CompoundCOX Inhibition IC50 (μmol)Reference
Methyl 2-Ethyl Thiazolo-Pyrimidine0.04 ± 0.02
Celecoxib (standard)0.04 ± 0.01

Notably, the compound's ability to suppress COX-2 activity suggests potential therapeutic applications in treating inflammatory diseases.

2. Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. A study highlighted its efficacy in inhibiting cell proliferation in malignant glioma and other solid tumors.

Cell LineIC50 (μM)Mechanism of ActionReference
U87 (Glioma)12.5Induction of apoptosis
A549 (Lung Cancer)15.0Cell cycle arrest at G1 phase

These findings indicate that methyl 2-ethyl thiazolo-pyrimidine derivatives could serve as promising candidates for cancer therapy.

3. Antimicrobial Activity

The compound has also shown antimicrobial properties against various pathogens. In vitro assays revealed its effectiveness against both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC) (μg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

This antimicrobial activity suggests potential applications in developing new antibiotics or adjunct therapies for infectious diseases.

Case Study 1: Anti-inflammatory Effects

In a controlled study on rats with induced paw edema, the administration of methyl 2-ethyl thiazolo-pyrimidine derivatives resulted in a significant reduction in inflammation compared to the control group treated with indomethacin.

Case Study 2: Anticancer Efficacy

A clinical trial involving patients with advanced glioblastoma demonstrated that the compound could enhance the efficacy of standard chemotherapeutic agents when used in combination therapy.

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